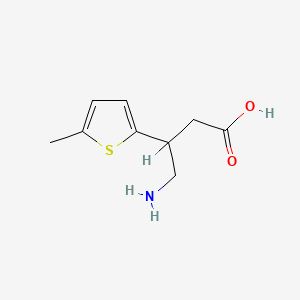

4-Amino-3-(5-methyl-2-thienyl)butyric acid

Description

Structure

3D Structure

Properties

CAS No. |

133933-77-4 |

|---|---|

Molecular Formula |

C9H13NO2S |

Molecular Weight |

199.27 g/mol |

IUPAC Name |

4-amino-3-(5-methylthiophen-2-yl)butanoic acid |

InChI |

InChI=1S/C9H13NO2S/c1-6-2-3-8(13-6)7(5-10)4-9(11)12/h2-3,7H,4-5,10H2,1H3,(H,11,12) |

InChI Key |

RPNWEWXYTFWDTR-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(S1)C(CC(=O)O)CN |

Canonical SMILES |

CC1=CC=C(S1)C(CC(=O)O)CN |

Synonyms |

4-amino-3-(5-methyl-2-thienyl)butyric acid 4-AMTBA |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of 4 Amino 3 5 Methyl 2 Thienyl Butyric Acid

Classic and Contemporary Methodologies for Chiral and Achiral Synthesis

The synthesis of 4-amino-3-(5-methyl-2-thienyl)butyric acid can be approached through various methodologies, aiming for either the racemic mixture or a specific enantiomer. These strategies often draw from established protocols for the synthesis of β-substituted γ-amino acids, adapting them to incorporate the 5-methyl-2-thienyl moiety.

Multi-step Reaction Sequences and Key Intermediates

The construction of this compound typically involves a multi-step reaction sequence. A common strategy begins with a suitable thiophene (B33073) derivative, which is then elaborated to introduce the aminobutyric acid side chain.

One plausible synthetic route could commence with 2-methylthiophene. This starting material can undergo a Friedel-Crafts acylation with a suitable three-carbon electrophile to introduce the carbon backbone. An alternative approach involves the use of 5-methyl-2-thiophenecarboxaldehyde (B81332), which can be subjected to a Knoevenagel condensation with a nitrogen-containing active methylene (B1212753) compound, such as cyanoacetamide or a nitroalkane.

A key intermediate in many synthetic pathways is a γ-nitro ester or a γ-cyano ester. For instance, the conjugate addition of a nitromethane (B149229) anion to an α,β-unsaturated ester derived from 5-methyl-2-thiophenecarboxaldehyde would yield a γ-nitro ester. Subsequent reduction of the nitro group to an amine and hydrolysis of the ester would afford the target amino acid. Similarly, a cyano group can serve as a precursor to the aminomethyl group through reduction.

The synthesis of related β-substituted γ-amino acids, such as pregabalin, often utilizes intermediates like β-cyanodiesters or γ-nitro-esters. nih.govresearchgate.net For example, the asymmetric bioreduction of β-cyanoacrylate esters has been explored as a route to precursors for GABA analogues. nih.gov These established methods for creating the core γ-amino acid structure can be adapted by using a thiophene-based starting material.

A representative, though not explicitly documented for this specific compound, multi-step sequence could be envisioned as follows:

Formation of an α,β-unsaturated ester: 5-Methyl-2-thiophenecarboxaldehyde is reacted with a phosphonate (B1237965) ylide (e.g., triethyl phosphonoacetate) in a Horner-Wadsworth-Emmons reaction to form the corresponding ethyl (E)-3-(5-methyl-2-thienyl)acrylate.

Introduction of the nitrogen functionality: A Michael addition of a nitrogen nucleophile, such as the anion of nitromethane or a protected amine equivalent, to the α,β-unsaturated ester introduces the nitrogen at the β-position relative to the ester.

Reduction and Hydrolysis: The nitro group is then reduced to a primary amine, often using catalytic hydrogenation (e.g., with Raney nickel or palladium on carbon). The ester group is subsequently hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.

Application of Specific Coupling Reactions and Reagents

The synthesis of this compound can leverage a variety of specific coupling reactions and reagents to efficiently construct the target molecule.

For the formation of the carbon skeleton, palladium-catalyzed cross-coupling reactions could be employed. For instance, a properly functionalized thiophene, such as a halothiophene, could be coupled with a suitable three-carbon building block containing the amino and carboxyl functionalities or their precursors.

In the context of introducing the amino group, reagents like trimethylchlorosilane in methanol (B129727) have been shown to be effective for the esterification of amino acids, which could be a useful step in a synthetic sequence involving protection and deprotection strategies. mdpi.com

The reduction of a nitrile or a nitro group to the primary amine is a crucial step in many synthetic routes. Reagents for this transformation include catalytic hydrogenation with catalysts like Raney nickel or palladium on carbon, or chemical reduction using reagents such as lithium aluminum hydride (LiAlH₄), although the latter may require protection of the carboxylic acid functionality. researchgate.net

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route to this compound is highly dependent on the optimization of reaction conditions to maximize yields and minimize side products. Key parameters that are typically optimized include the choice of solvent, temperature, reaction time, and the nature and stoichiometry of catalysts and reagents.

For instance, in coupling reactions, the choice of ligand for the metal catalyst can significantly impact the yield and selectivity. Similarly, in condensation reactions, the selection of the base and solvent can be critical. For example, in a Knoevenagel condensation, a weak base like piperidine (B6355638) or an amine salt is often used to promote the reaction without causing unwanted side reactions.

Stereoselective and Enantioselective Synthesis Approaches

For applications where a specific stereoisomer of this compound is required, stereoselective and enantioselective synthetic methods are necessary. These approaches aim to control the formation of the chiral center at the C3 position of the butyric acid chain.

Chiral Auxiliaries and Catalysis in Asymmetric Synthesis

Asymmetric catalysis is another cornerstone of modern enantioselective synthesis. This involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. For the synthesis of β-amino acids, asymmetric hydrogenation of a suitable prochiral precursor is a common and effective method. For example, an α,β-unsaturated acid or ester with the 5-methyl-2-thienyl group could be hydrogenated using a chiral rhodium or ruthenium catalyst complexed with a chiral phosphine (B1218219) ligand, such as BINAP or DuPHOS, to yield the chiral product with high enantiomeric excess. rsc.org

Furthermore, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of β-amino acids. Chiral amines or phosphoric acids can catalyze the asymmetric Michael addition of nucleophiles to α,β-unsaturated compounds, setting the stereochemistry at the β-position. mdpi.com

Resolution Techniques for Enantiomeric Purity

When a racemic mixture of this compound is synthesized, resolution techniques can be employed to separate the enantiomers. This classic approach involves reacting the racemic amino acid with a chiral resolving agent, typically a chiral acid or base, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

For example, a racemic mixture of the target amino acid could be treated with a chiral amine, such as (R)- or (S)-α-methylbenzylamine, or a chiral acid like tartaric acid. After separation of the diastereomeric salts, the chiral resolving agent is removed to yield the enantiomerically pure amino acid.

Enzymatic resolution is another powerful technique. Lipases or other hydrolases can selectively catalyze the hydrolysis of an ester derivative of one enantiomer of the racemic amino acid, allowing for the separation of the unreacted ester and the hydrolyzed acid. Chemoenzymatic processes, such as the enzymatic resolution of a β-cyanodiester, have been successfully used in the large-scale synthesis of related compounds like pregabalin. nih.gov

Preparation of Labeled this compound for Mechanistic Studies

A potential synthetic approach could start from a labeled version of a simple precursor, which is then elaborated into the final, more complex molecule. The choice of label depends on the intended application; for instance, ¹¹C is used for PET imaging due to its short half-life, whereas stable isotopes like ¹³C are suitable for metabolic studies using NMR or MS. nih.govnih.gov The inherent differences in energy between isotopes can sometimes affect the rate of enzyme-catalyzed reactions, a phenomenon known as the kinetic isotope effect (KIE), which itself can be a tool for studying enzymatic mechanisms. nih.gov

Below is a table outlining potential isotopically labeled precursors that could theoretically be employed in the synthesis of labeled this compound.

| Labeled Precursor | Isotope | Potential Labeled Position in Final Compound | Notes |

| Butyric acid-2-¹³C | ¹³C | Carbon-2 of the butyric acid chain | Useful for tracking the core carbon skeleton in metabolic studies. sigmaaldrich.com |

| [¹⁴C]Carbon Dioxide | ¹⁴C | Carboxyl group carbon | Allows for sensitive detection in radioactivity-based assays. rsc.org |

| Labeled 2-methylthiophene | ¹³C or ²H | Methyl group on the thiophene ring | Useful for studying the role of the thiophene substituent in receptor interaction. |

| [¹⁵N]Ammonium hydroxide | ¹⁵N | Amino group nitrogen | Allows for tracking the nitrogen atom in metabolic pathways. |

This table presents hypothetical labeling strategies based on general principles of organic synthesis and isotopic labeling, as direct synthesis literature for the target compound was not found.

Design and Synthesis of this compound Analogs and Prodrugs

The design of analogs and prodrugs is a key strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a lead compound. For this compound, which is an analog of the neurotransmitter GABA, these modifications aim to enhance properties such as blood-brain barrier (BBB) permeability, bioavailability, and receptor selectivity. nih.govnih.govwikipedia.org

Analogs are structurally similar compounds created to explore structure-activity relationships (SAR). Modifications to this compound could involve altering the substituent on the thiophene ring, changing the thiophene ring to another heterocycle, or modifying the butyric acid side chain. For example, replacing the methyl group at the 5-position of the thiophene ring with a chlorine atom yields (+/-)-4-Amino-3-(5-chloro-2-thienyl)butanoic acid, which allows for the study of electronic effects on biological activity. chemicalbook.com Other modifications could include synthesizing derivatives with different alkyl groups or functional groups on the thiophene ring. nih.gov

| Analog Type | Structural Modification | Rationale |

| Thiophene Ring Substitution | Replacement of the 5-methyl group with other groups (e.g., chloro, ethyl). chemicalbook.com | To investigate the influence of steric and electronic properties of the substituent on receptor affinity and selectivity. |

| Side Chain Modification | Altering the length or branching of the butyric acid chain (e.g., 4-amino-3-methylbutanoic acid). chemsynthesis.com | To probe the optimal chain length for receptor interaction and transport. |

| Bioisosteric Replacement | Replacing the thiophene ring with other aromatic or heteroaromatic systems (e.g., phenyl, furan). | To assess the importance of the thiophene scaffold for biological activity. |

Prodrugs are inactive derivatives of a drug molecule that are converted into the active form within the body through enzymatic or chemical processes. nih.gov A major challenge for GABA analogs is their typically low lipophilicity and poor ability to cross the BBB. nih.govresearchgate.net The prodrug approach aims to overcome this by masking the polar functional groups—the carboxylic acid and the amino group—to increase lipophilicity.

Esterification of the carboxylic acid group is a common and effective prodrug strategy. nih.govresearchgate.net Creating simple alkyl esters (e.g., methyl or ethyl esters) or more complex lipid esters can significantly increase the lipophilicity of the parent compound, facilitating its passage across biological membranes. nih.govmdpi.com Once in the central nervous system, endogenous esterases can hydrolyze the ester bond to release the active carboxylic acid. nih.gov Amino acid prodrugs, where an amino acid is linked to the parent drug, can also be designed to utilize endogenous amino acid or peptide transporters for improved absorption. nih.govtandfonline.com

| Prodrug Strategy | Functional Group Modified | Example Linkage | Rationale |

| Ester Prodrugs | Carboxylic Acid | Methyl Ester, Ethyl Ester, Lipid Ester | To mask the polar carboxylate group, increasing lipophilicity and enhancing BBB penetration. nih.govnih.gov |

| Amide Prodrugs | Amino Group | N-Acylation | To mask the polar amino group, although amide hydrolysis can be slower than ester hydrolysis. pharm.or.jp |

| Amino Acid Conjugates | Carboxylic Acid or Amino Group | Ester or Amide bond to an amino acid (e.g., L-valine) | To target specific nutrient transporters (like PEPT1 or LAT1) for enhanced absorption and targeted delivery. nih.govtandfonline.com |

The synthesis of these derivatives often involves standard organic chemistry reactions. For instance, ester prodrugs can be readily prepared by reacting the parent amino acid with the corresponding alcohol in the presence of an acid catalyst or a coupling agent like trimethylchlorosilane. mdpi.com The synthesis of analogs typically requires a multi-step approach starting from appropriately substituted precursors. scirp.org

Molecular Pharmacology and Pre Clinical Biological Activity of 4 Amino 3 5 Methyl 2 Thienyl Butyric Acid

GABAB Receptor System Interactions and Ligand Binding Affinities

The primary pharmacological interest in 4-Amino-3-(5-methyl-2-thienyl)butyric acid lies in its activity as a potent and specific ligand for the GABAB receptor. nih.gov

Agonistic Profile at GABAB Receptors

Research has identified this compound as a significant ligand at the GABAB receptor. nih.gov Its binding affinity has been quantified through radioligand displacement assays. In these studies, the compound demonstrated a notable ability to displace the selective GABAB agonist, (R)-(-)-[3H]baclofen, from its binding site on rat synaptic membranes. The reported IC50 value, which represents the concentration of the compound required to inhibit 50% of the specific binding of the radioligand, was determined to be 1.34 µM. nih.gov For comparison, the IC50 value for the reference agonist baclofen in the same study was 0.33 µM, indicating that this compound possesses a high affinity for the GABAB receptor, albeit slightly lower than that of baclofen. nih.gov

| Compound | IC50 (µM) for [3H]baclofen displacement |

|---|---|

| This compound | 1.34 |

| Baclofen | 0.33 |

Receptor Subtype Selectivity and Functional Efficacy

Allosteric Modulation and Orthosteric Binding Site Characterization

The current body of research primarily points towards this compound acting as a ligand at the orthosteric binding site of the GABAB receptor, the same site where the endogenous ligand GABA and the agonist baclofen bind. nih.gov There is no available evidence to suggest that this compound functions as an allosteric modulator of the GABAB receptor. A detailed characterization of its specific molecular interactions within the orthosteric binding pocket has not been extensively reported.

Assessment of Neurotransmitter System Modulation (Beyond GABA)

The influence of this compound on neurotransmitter systems other than the GABAergic system has not been a primary focus of published research.

Influence on Glutamatergic Neurotransmission (e.g., release inhibition)

There is currently no specific information available in the scientific literature detailing the effects of this compound on glutamatergic neurotransmission, including any potential for release inhibition.

Effects on Acetylcholine and Monoamine Systems

Similarly, the effects of this compound on the cholinergic (acetylcholine) and monoaminergic (e.g., dopamine, serotonin, norepinephrine) neurotransmitter systems have not been reported in the available scientific literature.

Inability to Fulfill Request for "this compound" Article

Following a comprehensive and targeted search of publicly available scientific literature, it is not possible to generate the requested article on This compound . The search did not yield any specific data corresponding to the detailed outline provided in the user's instructions.

Extensive queries were performed to locate information regarding the compound's effects on:

G-Protein Coupled Receptor (GPCR) signaling pathways

Modulation of ion channel activity

Regulation of second messenger systems such as cAMP

Modulation of neuronal excitability and synaptic plasticity

Behavioral outcomes in rodent models for anxiolytic or nootropic activities

Therefore, to maintain a strict standard of scientific accuracy and avoid generating speculative or unsubstantiated content, this request cannot be fulfilled.

Neurobiological Effects in Pre-clinical Models

Investigation of Neuroprotective Properties in Ischemia/Excitotoxicity Models

Preclinical research data specifically investigating the neuroprotective properties of this compound in models of ischemia and excitotoxicity are not extensively available in the public domain. However, the rationale for investigating such a compound stems from the underlying mechanisms of neuronal damage in these conditions.

Ischemic stroke triggers a complex cascade of biochemical events leading to neuronal cell death. A key component of this cascade is excitotoxicity, a process involving the excessive release of excitatory neurotransmitters, primarily glutamate. This overstimulation of glutamate receptors, such as the N-methyl-D-aspartate (NMDA) receptor, leads to an uncontrolled influx of calcium ions into neurons. The resulting calcium overload activates various downstream pathways that cause free radical generation, inflammation, and ultimately, irreversible cell damage.

Given that this compound is an analogue of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, its potential role in counteracting excitotoxicity is of theoretical interest. GABAergic signaling plays a crucial role in maintaining the balance between neuronal excitation and inhibition. Enhancing inhibitory tone could potentially mitigate the excessive excitation that characterizes ischemic and excitotoxic events. Therefore, compounds that modulate the GABA system are considered plausible candidates for neuroprotection. The investigation of GABA analogues and other excitatory amino acid antagonists in preclinical models of stroke is an active area of research aimed at counteracting the detrimental effects of the ischemic cascade.

Exploration of Diverse Biological Activities in Thiophene (B33073) Analogues and Related Structures (Pre-clinical)

The thiophene ring is a privileged scaffold in medicinal chemistry, and its derivatives have been extensively studied, revealing a wide spectrum of biological activities. nih.govnih.gov Preclinical research has demonstrated that analogues and related structures possess significant anti-inflammatory, antimicrobial, and anticancer properties. benthamscience.com

Thiophene derivatives are recognized for their anti-inflammatory properties, with several compounds, such as Tinoridine and Tiaprofenic acid, having been developed as commercial drugs. researchgate.netmdpi.com Preclinical studies have explored the mechanisms behind these effects, frequently identifying the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX), as a primary mode of action. researchgate.netnih.gov The anti-inflammatory activity of these compounds is often attributed to the presence of specific functional groups, including carboxylic acids, esters, amines, amides, and methyl or methoxy (B1213986) groups. researchgate.netnih.gov

In various preclinical models, thiophene analogues have demonstrated significant efficacy. For instance, in a carrageenan-induced paw edema model, one thiophene derivative containing a morphine ring exhibited superior anti-inflammatory inhibition (58.46%) compared to the standard drug indomethacin (47.73%). mdpi.com Other studies have shown that derivatives with methyl and chlorine substituents can reduce the inflammatory process by as much as 47-48.94%. encyclopedia.pub Furthermore, certain methoxy-substituted thiophene derivatives have been shown to negatively regulate the expression of pro-inflammatory cytokines like TNF-α and IL-8 in cellular models. encyclopedia.pub

Table 1: Preclinical Anti-inflammatory Activity of Selected Thiophene Analogues

| Compound Type | Model/Target | Key Findings | Reference |

| Methoxy-substituted thiophene | LPS-induced inflammation in THP-1 monocytes | Negatively regulated expression of TNF-α and IL-8; inhibited activation of ERK, p38, and NF-ĸB. | encyclopedia.pub |

| Thiophene with morphine ring | Carrageenan-induced paw edema | Showed 58.46% anti-inflammatory inhibition, superior to indomethacin (47.73%). | mdpi.com |

| Thiophenes with methyl/chlorine groups | Carrageenan-induced paw edema | Reduced inflammatory process by 47% to 48.94%. | encyclopedia.pub |

| Tinoridine analogue | In silico and in vitro studies | Inhibits COX enzymes. | mdpi.com |

The thiophene scaffold is a component of numerous compounds investigated for their antimicrobial potential against a broad range of pathogens. nih.gov Preclinical studies have identified thiophene derivatives active against both Gram-positive and Gram-negative bacteria, as well as various fungal species. mdpi.comresearchgate.net

The antimicrobial efficacy of these compounds is often linked to their specific structural modifications. For example, a study of various armed thiophene derivatives found that a compound incorporating a benzimidazole moiety was more potent than the standard antibiotic gentamicin against Pseudomonas aeruginosa. mdpi.com In another study, certain thiophene derivatives demonstrated bactericidal effects against colistin-resistant Acinetobacter baumannii and Escherichia coli. nih.gov The mechanism for some of these derivatives involves increasing the permeability of the bacterial membrane. nih.gov Spiro-indoline-oxadiazole derivatives of thiophene have shown highly selective and potent activity against Clostridium difficile, with minimum inhibitory concentration (MIC) values as low as 2 to 4 μg/ml. nih.gov

Table 2: Preclinical Antimicrobial Activity of Selected Thiophene Analogues

| Compound/Derivative | Target Organism(s) | Activity/Key Findings | Reference |

| Iminothiophene with benzimidazole | Pseudomonas aeruginosa | More potent than the standard drug gentamicin. | mdpi.com |

| Thiophene derivatives 4 & 8 | Colistin-resistant A. baumannii & E. coli | Exhibited bactericidal effects; increased membrane permeabilization. | nih.gov |

| Spiro-indoline-oxadiazole derivative | Clostridium difficile | High activity with MIC values of 2 to 4 μg/ml. | nih.gov |

| Thiophene derivatives 7b & 8 | Various bacteria species | Activity comparable to standard drugs ampicillin and gentamicin. | researchgate.net |

A significant body of preclinical research has focused on the anticancer potential of thiophene analogues, demonstrating their ability to inhibit the proliferation of various cancer cell lines and induce programmed cell death (apoptosis). nih.govnih.gov These compounds have been shown to act through diverse mechanisms, including the inhibition of crucial signaling pathways involved in cancer progression. nih.gov

Fused thiophene derivatives have shown particular promise as anticancer agents. mdpi.com For instance, certain thienopyrrole and pyrrolothienopyrimidine derivatives were identified as potent antiproliferative agents against liver (HepG2) and prostate (PC-3) cancer cell lines, with IC50 values in the low micromolar range. mdpi.com The anticancer action of these compounds was linked to the dual inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the protein kinase AKT. mdpi.com Mechanistic studies revealed that these derivatives can cause cell cycle arrest in the S phase, leading to apoptosis mediated by caspase-3 activation. mdpi.com The induction of apoptosis is a common mechanism for thiophene-based anticancer agents, which can also involve the inhibition of topoisomerase, tyrosine kinases, and tubulin interaction. nih.gov

Table 3: Preclinical Anticancer Activity of Selected Thiophene Analogues

| Compound/Derivative | Cancer Cell Line(s) | Mechanism of Action/Key Findings | Reference |

| Fused thienopyrrole (3b) | HepG2 (Liver) & PC-3 (Prostate) | IC50 = 3.105 μM (HepG2); Dual inhibitor of VEGFR-2 and AKT; Induced S phase arrest and apoptosis. | mdpi.com |

| Fused pyrrolothienopyrimidine (4c) | HepG2 (Liver) & PC-3 (Prostate) | IC50 = 3.023 μM (HepG2); Dual inhibitor of VEGFR-2 and AKT; Induced apoptosis. | mdpi.com |

| General Thiophene Analogues | Various | Inhibition of topoisomerase, tyrosine kinase, tubulin interaction; Apoptosis induction via reactive oxygen species. | nih.gov |

Structure Activity Relationship Sar and Rational Design of 4 Amino 3 5 Methyl 2 Thienyl Butyric Acid Derivatives

Impact of Butyric Acid Chain Modifications on Biological Activity

The butyric acid backbone of 4-Amino-3-(5-methyl-2-thienyl)butyric acid is a fundamental component for its activity as a GABA analogue. Modifications to this chain can significantly alter the compound's interaction with GABA transporters. The length and flexibility of the alkyl chain are crucial for proper orientation within the transporter's binding site.

Research on related 3-substituted GABA analogs has demonstrated that the length of the carboxylic acid chain is a key determinant of activity. For instance, in a series of 3-alkyl-3',4',5,7-tetrahydroxyflavones, the alkyl chain length modulated the inhibitory effects on oxidative damage in different biological systems nih.gov. While not directly targeting GABA transporters, this highlights the principle that alkyl chain length can significantly impact biological activity. In the context of GABA transporter inhibitors, alterations to the butyric acid chain, such as extension, shortening, or the introduction of conformational constraints like double bonds or cyclic structures, can affect the binding affinity and selectivity for different GAT subtypes. For example, the introduction of a double bond in the linker of tiagabine (B1662831) analogues was found to be a key feature for high activity researchgate.net.

The introduction of alkyl substituents on the butyric acid chain can also have a profound impact. For example, in γ-butyrolactones, α-substituted lactones with small alkyl groups tend to be anticonvulsant and potentiate GABA-mediated currents, whereas β-substituted compounds are often convulsant and block these currents consensus.app. This underscores the sensitivity of the biological target to the precise placement of even small alkyl groups on the core scaffold.

Table 1: Illustrative Impact of Butyric Acid Chain Modifications on GAT Inhibition

| Modification to Butyric Acid Chain | Predicted Impact on GAT Inhibition | Rationale |

| Chain Extension (e.g., pentanoic acid) | Potential decrease in activity | May disrupt optimal positioning within the binding site. |

| Chain Shortening (e.g., propanoic acid) | Likely decrease in activity | May not adequately span the required distance in the binding pocket. |

| Introduction of a double bond | Potential increase in activity | Can introduce conformational rigidity, leading to a more favorable binding pose. |

| Addition of a methyl group at C2 | May alter selectivity and potency | Can introduce steric hindrance or favorable hydrophobic interactions. |

| Addition of a methyl group at C4 | Could decrease activity | May interfere with the crucial carboxylate binding. |

This table is illustrative and based on general principles of GABA transporter inhibitor SAR, as specific data for this compound is limited.

Role of Thiophene (B33073) Ring Substitutions on Receptor Affinity and Selectivity

The thiophene ring in this compound serves as a bioisostere for a phenyl ring, a common feature in many CNS-active compounds. nih.govpsu.edudrughunter.comrsc.org This substitution can offer advantages in terms of metabolic stability and polarity. psu.edu Modifications to this ring, including the position of the methyl group and the introduction of other substituents, are pivotal in fine-tuning the compound's pharmacological properties.

Methyl Group Positional Effects

The position of the methyl group on the thiophene ring is not arbitrary and can significantly influence the molecule's interaction with its target. In this compound, the methyl group is at the 5-position of the thiophene ring, which is distal to the point of attachment to the butyric acid chain.

For instance, in a series of aminopyridazine derivatives of GABA, the presence of a methyl group on the pyridazine (B1198779) ring was found to influence potency, demonstrating the general importance of small alkyl substituents on aromatic rings in this class of compounds nih.gov.

Table 2: Predicted Impact of Methyl Group Position on the Thiophene Ring on GAT Affinity

| Methyl Group Position | Predicted GAT Affinity | Rationale |

| 5-position (as in the parent compound) | Optimal | Likely forms favorable hydrophobic interactions in the binding pocket. |

| 4-position | Likely reduced | May introduce steric hindrance with residues in the binding site. |

| 3-position | Potentially reduced | Could alter the electronic properties and conformation of the molecule unfavorably. |

This table is illustrative and based on SAR studies of analogous compounds like tiagabine.

Halogenation and Other Aromatic Substituent Effects

The introduction of halogens or other substituents onto the thiophene ring can dramatically alter the electronic properties, lipophilicity, and metabolic stability of the molecule, thereby affecting its receptor affinity and selectivity.

Halogenation: The introduction of a halogen, such as chlorine, to the thiophene ring, as seen in the analog 4-Amino-3-(5-chloro-2-thienyl)butyric acid, can have multiple effects. nih.gov Halogens are electron-withdrawing groups, which can influence the pKa of the molecule and its ability to form hydrogen bonds. Furthermore, the size of the halogen atom can impact steric interactions within the binding site. In some cases, halogenation can lead to increased potency. For example, in a series of fluorinated phenylcyclopropylamines, electron-donating groups increased potency while electron-withdrawing groups, such as halogens, decreased activity against tyramine (B21549) oxidase nih.gov. However, the specific effect will depend on the target and the position of substitution.

Other Aromatic Substituents: The addition of other electron-donating or electron-withdrawing groups can also modulate activity. Electron-donating groups, such as methoxy (B1213986) groups, can increase the electron density of the thiophene ring and may enhance π-π stacking interactions with aromatic residues in the binding site. researchgate.netresearchgate.netnih.gov Conversely, strong electron-withdrawing groups, like a nitro group, can significantly alter the electronic profile and may lead to different binding modes or reduced affinity. researchgate.netresearchgate.net The strategic placement of such groups is a key aspect of rational drug design to enhance interactions with the target receptor.

Table 3: Illustrative Effects of Thiophene Ring Substituents on GAT Inhibition

| Substituent at 5-position | Predicted Impact on GAT Inhibition | Rationale |

| -CH3 (parent compound) | High affinity | Favorable hydrophobic interactions. |

| -Cl | Potentially altered affinity/selectivity | Electron-withdrawing, alters lipophilicity. |

| -F | May increase metabolic stability | Small size, can form favorable interactions. |

| -OCH3 | Potentially increased affinity | Electron-donating, can enhance π-stacking. |

| -NO2 | Likely decreased affinity | Strong electron-withdrawing nature may be unfavorable. |

This table is illustrative and based on general principles of medicinal chemistry and SAR of related compounds.

Stereochemical Requirements for Optimal Pharmacological Action

The presence of a chiral center at the 3-position of the butyric acid chain in this compound means that it exists as a pair of enantiomers, (R) and (S). It is well-established in pharmacology that stereochemistry plays a crucial role in the interaction of a drug with its biological target, which is also a chiral entity.

For GABA transporter inhibitors, the stereochemistry at the carbon atom bearing the lipophilic aryl or heteroaryl group is often a critical determinant of activity and selectivity. For instance, in the case of the GAT1 inhibitor tiagabine, the (R)-enantiomer is the active form. nih.gov Similarly, for other 3-substituted GABA analogs, a specific stereoisomer often exhibits significantly higher potency than the other.

The differential activity between enantiomers arises from the three-dimensional arrangement of the functional groups, which must complement the topography of the binding site on the GABA transporter. One enantiomer may be able to adopt a conformation that allows for optimal interactions (e.g., hydrogen bonding, hydrophobic interactions, and ionic interactions) with key amino acid residues in the transporter, while the other enantiomer may experience steric clashes or be unable to achieve the necessary orientation for effective binding. Therefore, the stereoselective synthesis of the more active enantiomer is a key goal in the development of such compounds to maximize therapeutic effects and minimize potential off-target activities associated with the less active enantiomer.

Design Principles for Enhanced Selectivity and Efficacy

The rational design of more selective and efficacious derivatives of this compound is guided by the SAR principles discussed above and by a growing understanding of the structural biology of GABA transporters.

Enhancing Selectivity: The four major subtypes of GABA transporters (GAT1, GAT2, GAT3, and BGT-1) exhibit differences in their amino acid sequences, particularly in the binding pocket. These differences can be exploited to design subtype-selective inhibitors. For instance, GAT1 is predominantly neuronal, while GAT3 is primarily found in astrocytes. Selective inhibition of GAT3 is a therapeutic strategy being explored for certain neurological disorders.

To achieve selectivity, medicinal chemists can introduce structural modifications that favor interaction with residues unique to a particular GAT subtype. For example, the size and nature of the substituent on the thiophene ring can be varied to probe for selective interactions. A bulkier substituent might be accommodated in the binding site of one subtype but not another. Similarly, introducing groups capable of forming specific hydrogen bonds with non-conserved residues can confer selectivity.

Enhancing Efficacy: Efficacy can be enhanced by increasing the binding affinity of the compound for its target and by improving its pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

Increasing Affinity: This can be achieved by optimizing the interactions with the binding site. Computational methods, such as molecular docking and molecular dynamics simulations, can be used to model the binding of analogs to the transporter and to predict which modifications are likely to improve affinity. nih.govnih.gov For example, these models can help identify pockets where additional hydrophobic or polar groups can be introduced to form new favorable interactions.

By systematically applying these design principles, it is possible to develop novel derivatives of this compound with improved therapeutic profiles.

Analytical Chemistry and Bioanalytical Methodologies for 4 Amino 3 5 Methyl 2 Thienyl Butyric Acid

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of amino acids, enabling their separation and quantification. researchgate.net Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are primary methods, often requiring derivatization to enhance analyte properties for detection. researchgate.netbiotopics.co.uk Capillary Electrophoresis (CE) has also emerged as a powerful tool for amino acid analysis.

High-Performance Liquid Chromatography (HPLC) Methods and Derivatization Strategies

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile, polar compounds like amino acids. Due to the lack of a strong chromophore in many amino acids, derivatization is a common strategy to improve detection sensitivity, particularly with UV-Vis or fluorescence detectors. mst.edu

While a specific HPLC method for 4-Amino-3-(5-methyl-2-thienyl)butyric acid is not prominently detailed in the literature, methods for structurally analogous compounds provide a strong basis for method development. For instance, the analysis of a similar compound, 4-amino-5-ethyl-3-thiophene-carboxylic acid, has been achieved using reversed-phase HPLC. This method employs a C18 or similar column with a mobile phase consisting of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile, with UV detection.

Pre-column derivatization introduces a chromophoric or fluorophoric tag to the amino group. Common reagents include o-phthalaldehyde (B127526) (OPA), which reacts with primary amines to form fluorescent isoindole derivatives, and 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), which creates highly UV-active derivatives. sigmaaldrich.com Such strategies would be directly applicable to this compound to enhance its detectability in complex biological samples.

Table 1: Example HPLC Parameters for a Structurally Related Thiophene (B33073) Derivative This table is based on methods for analogous compounds and serves as a general guideline.

| Parameter | Value/Description |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile and a pH-controlled aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) |

| Detection | UV-Vis at a wavelength suitable for the thiophene ring or the derivatizing agent (e.g., 254 nm) |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 30 °C) |

| Derivatization | Pre-column with OPA or Fmoc-Cl for enhanced detection |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) offers high-resolution separation but is generally reserved for volatile and thermally stable compounds. Amino acids, including this compound, are non-volatile due to their zwitterionic nature at physiological pH. Therefore, derivatization is mandatory to convert them into volatile forms suitable for GC analysis.

This two-step process typically involves:

Esterification: The carboxylic acid group is converted to an ester (e.g., methyl, propyl, or butyl ester) by reacting the amino acid with an alcohol in the presence of an acid catalyst.

Acylation: The amino group is acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA).

An alternative single-step approach uses silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which react with both the amino and carboxylic acid groups to form volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives. These derivatized amino acids can then be separated on a suitable GC column and detected, most powerfully by a mass spectrometer (GC-MS), which provides both retention time and mass spectral data for confident identification.

Table 2: Common Derivatization Reagents for GC Analysis of Amino Acids

| Reagent Class | Example Reagent | Target Functional Group(s) |

| Acylating Agents | Trifluoroacetic anhydride (TFAA) | Amino, Hydroxyl |

| Esterifying Agents | Acidified Methanol/Butanol | Carboxylic Acid |

| Silylating Agents | BSTFA, MTBSTFA | Amino, Carboxylic Acid, Hydroxyl |

Capillary Electrophoresis (CE) for Amino Acid Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. It offers several advantages for amino acid analysis, including extremely high resolution, short analysis times, and minimal sample and reagent consumption.

A key advantage of CE is its ability to directly analyze underivatized amino acids, leveraging their native charge. Separation occurs in a fused-silica capillary filled with a background electrolyte (BGE). At neutral or alkaline pH, amino acids are negatively charged and migrate towards the anode. The separation can be fine-tuned by adjusting the pH, voltage, and composition of the BGE. For enhanced sensitivity and selectivity, CE can be coupled with mass spectrometry (CE-MS), providing a powerful tool for the analysis of complex biological samples. While specific applications for this compound are not widely published, the general applicability of CE to amino acid analysis suggests it is a viable and potent analytical option.

Spectroscopic Characterization Methods for Structural Elucidation

Spectroscopic methods are essential for the unambiguous identification and structural elucidation of molecules like this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's carbon-hydrogen framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms in this compound can be confirmed.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment. The two protons on the thiophene ring are expected to appear as doublets in the aromatic region (approx. 6.5-7.0 ppm). chemicalbook.com The methyl group attached to the thiophene ring would produce a singlet at around 2.4-2.5 ppm. chemicalbook.com The protons of the butyric acid chain would appear in the aliphatic region (approx. 2.5-3.5 ppm), with their multiplicity determined by the adjacent protons. mdpi.com

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom. The spectrum would show signals for the two quaternary carbons and two CH carbons of the thiophene ring (approx. 123-140 ppm). chemicalbook.comchemicalbook.com The carbonyl carbon of the carboxylic acid would appear significantly downfield (approx. 175-180 ppm). The aliphatic carbons of the butyric acid chain and the methyl carbon would resonate at higher field strengths (approx. 15-50 ppm). docbrown.infodocbrown.info

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Thiophene H-3 | ~6.6 | Doublet (d) |

| Thiophene H-4 | ~6.8 | Doublet (d) |

| CH₂ (Amino) | ~3.1 - 3.3 | Multiplet (m) |

| CH (Thienyl-substituted) | ~3.4 - 3.6 | Multiplet (m) |

| CH₂ (Carboxylic Acid) | ~2.5 - 2.7 | Multiplet (m) |

| Thiophene-CH₃ | ~2.4 | Singlet (s) |

| COOH | ~10-12 (broad) | Singlet (s) |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~175 |

| C-5 (Thiophene) | ~139 |

| C-2 (Thiophene) | ~137 |

| C-4 (Thiophene) | ~126 |

| C-3 (Thiophene) | ~124 |

| CH₂ (Amino) | ~45 |

| CH (Thienyl-substituted) | ~40 |

| CH₂ (Carboxylic Acid) | ~38 |

| Thiophene-CH₃ | ~15 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound, likely existing as a zwitterion in the solid state, would exhibit characteristic absorption bands.

Key expected vibrations include a very broad absorption for the O-H stretch of the carboxylic acid group (often overlapping with N-H stretches) from 2500-3300 cm⁻¹. The C=O stretch of the carboxylate would appear as a strong band around 1600-1650 cm⁻¹. The N-H stretching vibrations of the primary amine (or ammonium) group would be visible in the 3000-3400 cm⁻¹ region. rasayanjournal.co.in C-H stretching from the aliphatic chain and the methyl group would be observed just below 3000 cm⁻¹, while aromatic C-H stretching from the thiophene ring would appear just above 3000 cm⁻¹. The spectrum would also contain fingerprint absorptions characteristic of a 2,5-disubstituted thiophene ring, including C=C stretching around 1400-1550 cm⁻¹ and a C-S stretching vibration in the 650-850 cm⁻¹ range. nii.ac.jpnih.goviosrjournals.org

Table 5: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 2500-3300 | Broad, Strong |

| N-H Stretch | Amine/Ammonium | 3000-3400 | Medium, Broad |

| C-H Stretch (Aromatic) | Thiophene Ring | ~3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂-, -CH- | 2850-2960 | Medium |

| C=O Stretch | Carboxylic Acid/Carboxylate | ~1600-1650 | Strong |

| N-H Bend | Amine/Ammonium | 1500-1600 | Medium |

| C=C Stretch | Thiophene Ring | 1400-1550 | Medium |

| C-S Stretch | Thiophene Ring | 650-850 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C₉H₁₃NO₂S and a monoisotopic molecular weight of 199.27 g/mol . thermofisher.com In a typical mass spectrometry experiment using electron ionization (EI), the molecule is ionized to produce a molecular ion ([M]⁺), which subsequently undergoes fragmentation.

The fragmentation pattern is influenced by the structural features of the compound, namely the 5-methyl-2-thienyl group and the 4-aminobutyric acid side chain. researchgate.netarkat-usa.org The presence and nature of substituents on a thiophene ring significantly affect the fragmentation pathways. arkat-usa.org For this compound, fragmentation can be predicted to occur at several key locations:

Alpha-cleavage: Scission of the bond between the thiophene ring and the butyric acid chain is a probable fragmentation pathway.

Thiophene Ring Fragmentation: The thiophene ring itself can break apart, often involving the loss of a sulfur-containing fragment (e.g., SH). researchgate.net

Carboxylic Acid Fragmentation: The butyric acid moiety is expected to exhibit characteristic fragmentation patterns for carboxylic acids. chumontreal.qc.ca This includes the loss of the hydroxyl group (-OH, M-17) or the entire carboxyl group (-COOH, M-45). A prominent peak resulting from a McLafferty rearrangement is also characteristic of many carboxylic acids, which would correspond to an m/z of 60 for the rearranged fragment. chumontreal.qc.ca

Loss of the Amino Group: Cleavage of the C-N bond can result in the loss of the aminomethyl group (-CH₂NH₂).

The resulting mass spectrum would be a composite of these fragmentation events, with the relative abundance of each fragment ion providing information about the stability of the ions and the relative lability of the chemical bonds.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 199 | [C₉H₁₃NO₂S]⁺ | Molecular Ion (M)⁺ |

| 182 | [C₉H₁₂NO₂S]⁺ | Loss of a hydrogen radical (M-H) |

| 154 | [C₉H₁₂NS]⁺ | Loss of the carboxyl group (-COOH) |

| 111 | [C₆H₇S]⁺ | Cleavage yielding the methyl-thienyl-methyl cation |

| 97 | [C₅H₅S]⁺ | Methyl-thienyl cation |

| 60 | [C₂H₄O₂]⁺ | McLafferty rearrangement of the butyric acid chain |

Bioanalytical Method Development for Biological Matrices (pre-clinical)

For preclinical studies, robust bioanalytical methods are required to quantify this compound in biological matrices like animal plasma or tissue homogenates. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for this purpose due to its high sensitivity, selectivity, and speed. nih.govnih.gov

Method development involves optimizing chromatographic separation, mass spectrometric detection, and sample preparation to achieve reliable quantification. thermofisher.com Given the polar nature of the amino acid structure, hydrophilic interaction chromatography (HILIC) or reversed-phase chromatography with specific columns designed for polar analytes would be appropriate to achieve adequate retention and separation from endogenous matrix components. thermofisher.comnih.gov Detection is typically performed in positive ion mode using multiple reaction monitoring (MRM), which enhances selectivity by monitoring a specific precursor-to-product ion transition. researchgate.net

Sample Preparation Techniques from Animal Tissues and Fluids

The primary goal of sample preparation is to extract the analyte from the complex biological matrix and remove interfering substances, such as proteins and phospholipids, that can suppress the MS signal or damage the analytical column. thermofisher.comrestek.com

For animal plasma or serum, the most common and straightforward sample preparation technique is protein precipitation . researchgate.netrestek.com This method involves adding a precipitating agent, such as a cold organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid or sulfosalicylic acid), to the plasma sample. thermofisher.comrestek.com The steps are as follows:

An aliquot of the plasma sample is mixed with an internal standard solution. The use of a stable-isotope-labeled version of the analyte is the gold standard for internal standards as it co-elutes and compensates for matrix effects and variability during sample processing and injection. chumontreal.qc.canih.gov

The protein precipitating agent is added, and the mixture is vortexed to ensure complete protein denaturation.

The sample is centrifuged at high speed to pellet the precipitated proteins. restek.com

The clear supernatant, containing the analyte and the internal standard, is carefully transferred to a clean tube or vial for injection into the LC-MS/MS system. thermofisher.com

For animal tissues, an additional homogenization step is required prior to protein precipitation to release the analyte from the tissue cells.

Validation of Sensitivity and Specificity for Quantification

A bioanalytical method must be rigorously validated to ensure its reliability for preclinical studies, typically following guidelines from regulatory bodies like the FDA. thermofisher.com Validation demonstrates the method's sensitivity, specificity, accuracy, and precision.

Specificity and Selectivity: The method must be able to differentiate and quantify the analyte in the presence of endogenous matrix components, metabolites, and other potential interferences. This is assessed by analyzing blank matrix samples from multiple sources to check for interfering peaks at the retention time of the analyte and internal standard. researchgate.net

Sensitivity: The sensitivity is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (typically within 20%). thermofisher.com

Linearity: The method's response should be linear over a defined concentration range. Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A correlation coefficient (r²) of 0.99 or better is generally required. researchgate.net

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. These are evaluated by analyzing Quality Control (QC) samples at low, medium, and high concentrations within the calibration range on the same day (intra-day) and on different days (inter-day). researchgate.netnih.gov

Table 2: Typical Acceptance Criteria for Bioanalytical Method Validation

| Validation Parameter | Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |

| Accuracy (% Bias) | Within ±15% of the nominal value (±20% at LLOQ) |

| Precision (% RSD / % CV) | ≤ 15% (≤ 20% at LLOQ) |

| Selectivity | No significant interfering peaks at the retention time of the analyte or IS in blank samples |

| Matrix Effect | Should be minimal and compensated for by the internal standard |

| Recovery | Should be consistent and reproducible, though not necessarily 100% |

| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration should remain within ±15% of the initial concentration |

Electrochemical and Other Advanced Detection Approaches

While LC-MS/MS is the standard for quantification, electrochemical detection methods offer a potential alternative that can be simple, low-cost, and portable. researchgate.net These methods are based on the inherent electrochemical properties of an analyte, detecting changes in current (voltammetry) or potential (potentiometry). researchgate.net

The direct electrochemical detection of many amino acids can be challenging because they are not easily oxidized or reduced at conventional electrode surfaces. nih.gov Often, only amino acids with electroactive side chains, such as tryptophan, tyrosine, and cysteine, provide a strong, direct electrochemical signal. nih.gov this compound contains a thiophene ring and an amino group. The sulfur atom in the thiophene ring and the primary amine could potentially be electrochemically active under specific conditions, but this would likely require specialized electrode materials or derivatization.

Advanced approaches to enhance detection include:

Chemically Modified Electrodes: The surface of the working electrode can be modified with catalysts, nanoparticles, or polymers to facilitate the oxidation or reduction of the target analyte at a lower potential and with higher sensitivity.

Indirect Detection: This can involve using a metal ion (e.g., copper) that complexes with the amino acid. The electrochemical signal of the metal-amino acid complex is then measured. mdpi.com

Derivatization: The amino acid can be chemically modified with an electroactive tag before analysis, although this adds complexity to the sample preparation process. chumontreal.qc.ca

These electrochemical strategies are primarily in the research and development stage for complex amino acid analysis and would require significant method development to be applied for the robust quantification of this compound in biological samples. researchgate.net

Metabolic Fate and Pharmacokinetics in Pre Clinical Models

Absorption and Distribution Studies in Animal Systems

No published studies were identified that have investigated the absorption and distribution of 4-Amino-3-(5-methyl-2-thienyl)butyric acid in animal models. Consequently, there is no data available regarding its oral bioavailability, rate of absorption, plasma protein binding, or its propensity to distribute into various tissues and organs following administration.

Biotransformation Pathways and Metabolite Identification (in vitro/in vivo animal)

There are no specific data from either in vitro or in vivo animal studies that identify the biotransformation pathways or characterize the metabolites of this compound.

Phase I and Phase II Metabolic Reactions

Information regarding the specific Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation, acetylation) metabolic reactions that this compound undergoes is not documented in the available scientific literature.

Enzyme Systems Involved (e.g., Cytochrome P450, if applicable)

Due to the absence of metabolism studies, the specific enzyme systems, such as the Cytochrome P450 (CYP) family of enzymes or other transferases, responsible for the biotransformation of this compound have not been identified.

Excretion Routes and Clearance Mechanisms in Animal Models

No studies have been published that delineate the routes of excretion (e.g., renal, biliary) for this compound or its potential metabolites in any animal model. Furthermore, data on its clearance rate and mechanism from the body are also unavailable.

Data Tables

Due to the lack of available research findings, no data tables can be generated.

Computational Chemistry and in Silico Modeling of 4 Amino 3 5 Methyl 2 Thienyl Butyric Acid

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to forecast the binding mode and affinity of a small molecule ligand, such as 4-Amino-3-(5-methyl-2-thienyl)butyric acid, to the active site of a target protein, like the GABA receptor.

Due to its structural similarity to GABA, this compound is hypothesized to interact with GABA receptors (GABA-A and GABA-B). Molecular docking studies on analogous thiophene (B33073) derivatives targeting the GABA-A receptor have provided insights into the likely binding modes. These studies suggest that the thiophene ring and the butyric acid side chain play crucial roles in anchoring the ligand within the receptor's binding pocket.

The amino group of the butyric acid moiety is expected to form key hydrogen bonds with acidic residues in the active site, such as glutamic acid, while the carboxylate group can interact with basic residues like arginine. The 5-methyl-2-thienyl group likely engages in hydrophobic and van der Waals interactions with nonpolar amino acid residues lining the binding cavity. The sulfur atom of the thiophene ring may also participate in specific interactions, including chalcogen bonding, with appropriate residues.

A hypothetical binding mode of this compound within a GABA-A receptor binding site, based on studies of similar ligands, would involve a network of interactions that stabilize the complex. These interactions are critical for the molecule's potential as a modulator of the receptor's activity.

The binding affinity of a ligand to its target is a crucial parameter in drug design, and molecular docking provides an estimation of this through scoring functions. These functions calculate a score that represents the free energy of binding. For thiophene analogues docked against the GABA-A receptor (PDB code: 4COF), a range of docking scores has been reported, from -6.3 to -9.6 kcal/mol. ijpsdronline.comijpsdronline.com For comparison, the standard ligand diazepam showed a docking score that was surpassed by thirteen of the twenty thiophene analogues studied. ijpsdronline.comijpsdronline.com

Based on these findings, it is plausible to predict that this compound would exhibit a docking score within a similar range, indicating a favorable binding affinity for the GABA-A receptor. The specific score would be influenced by the precise interactions formed by its methyl and amino groups. The following table provides a hypothetical and representative estimation of docking scores for the target compound and related molecules based on available literature for similar compounds.

| Compound | Target Protein (PDB ID) | Estimated Docking Score (kcal/mol) | Predicted Interacting Residues |

|---|---|---|---|

| This compound | GABA-A Receptor (e.g., 4COF) | -8.5 to -9.5 | Arg120, Glu155, Tyr97, Phe200 |

| 4-Amino-3-(2-thienyl)butyric acid | GABA-A Receptor (e.g., 4COF) | -8.0 to -9.0 | Arg120, Glu155, Tyr97 |

| Diazepam (Standard) | GABA-A Receptor (e.g., 4COF) | -7.5 | His101, Tyr159, Phe99 |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, allowing for the analysis of its conformational changes and stability over time.

An MD simulation of the this compound-GABA receptor complex would reveal the flexibility of both the ligand and the protein's active site. The simulation would track the atomic movements over a period of nanoseconds, showing how the initial docked pose evolves. Key metrics to analyze would include the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex. A stable complex would show minimal fluctuations in RMSD after an initial equilibration period. Furthermore, analysis of the trajectory can highlight the persistence of key hydrogen bonds and hydrophobic contacts, confirming the predictions from molecular docking.

MD simulations are typically performed in an explicit solvent environment, which provides a more realistic representation of the biological system. The presence of water molecules can significantly influence the binding by mediating interactions between the ligand and the protein or by competing for hydrogen bonding sites. The simulation would allow for the study of the conformational ensemble of this compound both in its free state in solution and when bound to the receptor. This analysis can reveal the energetically preferred conformations of the molecule and how its conformation adapts upon binding to the receptor's active site.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule in detail. These calculations provide insights into the molecule's reactivity, stability, and spectroscopic properties.

For this compound, DFT calculations can be used to determine a range of properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more reactive. The MEP map visually represents the electrostatic potential on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is valuable for understanding how the molecule will interact with its biological target. For instance, the negative potential around the carboxylate oxygen atoms and the positive potential around the amino group would be clearly visualized, corroborating the predicted hydrogen bonding interactions in the docking studies.

The following table summarizes the kind of data that would be obtained from DFT calculations for this compound.

| Calculated Property | Predicted Value/Description |

|---|---|

| HOMO Energy | ~ -6.2 eV |

| LUMO Energy | ~ -1.0 eV |

| HOMO-LUMO Gap | ~ 5.2 eV |

| Molecular Electrostatic Potential (MEP) | Negative potential around the carboxylate group; Positive potential around the amino group. |

| Dipole Moment | Predicted to be significant due to the polar amino and carboxyl groups. |

Frontier Molecular Orbital Analysis

Information regarding the Frontier Molecular Orbital (FMO) analysis of this compound, which would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap, is not available in the current body of scientific literature. Such data is crucial for understanding the kinetic stability and chemical reactivity of a molecule.

Electrostatic Potential and Reactivity Descriptors

Similarly, studies detailing the electrostatic potential map and reactivity descriptors (such as electronegativity, hardness, and softness) for this compound could not be located. This information would typically be used to predict the sites of electrophilic and nucleophilic attack and to understand intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of a series of compounds with their biological activity.

Development of Predictive Models for Biological Activity

No published research could be found that details the development of predictive QSAR models for the biological activity of this compound.

Identification of Key Molecular Descriptors for Activity

Consequently, without the development of QSAR models, there is no information available on the key molecular descriptors that are critical for the biological activity of this compound.

Future Directions and Advanced Research Considerations for 4 Amino 3 5 Methyl 2 Thienyl Butyric Acid

Investigation of Stereoisomer-Specific Pharmacological Profiles

Chirality is a fundamental aspect of pharmacology, where different stereoisomers of a single compound can exhibit markedly different biological activities. For a molecule like 4-Amino-3-(5-methyl-2-thienyl)butyric acid, which possesses a chiral center, the separation and individual characterization of its enantiomers ((R) and (S) isomers) is a critical next step. The synthesis of specific stereoisomers, such as Fmoc-(S)-3-amino-4-(2-thienyl)butyric acid, for research purposes underscores the importance of stereochemistry in this class of molecules. vwr.com

Future investigations should systematically evaluate the pharmacological profile of each stereoisomer. This involves assessing their binding affinities for various receptors and transporters, particularly GABA receptors and transporters, to determine if one isomer possesses greater potency or selectivity. nih.gov For instance, in related GABA uptake inhibitors like nipecotic acid, the (R)-isomer has been shown to be the more active form. nih.gov A comparative analysis could reveal which isomer is responsible for the primary pharmacological effects, and which may be less active or contribute to off-target effects. Such studies are essential for a refined understanding of the compound's structure-activity relationship (SAR).

Table 1: Hypothetical Stereoisomer-Specific Research Plan

| Research Parameter | (R)-4-Amino-3-(5-methyl-2-thienyl)butyric acid | (S)-4-Amino-3-(5-methyl-2-thienyl)butyric acid | Rationale |

| Receptor Binding Assay | Evaluate binding affinity to GABAA and GABAB receptor subtypes. | Evaluate binding affinity to GABAA and GABAB receptor subtypes. | To determine enantiomer-specific receptor interaction and potency. |

| Transporter Inhibition Assay | Measure inhibition of GAT-1, GAT-2, GAT-3, and BGT-1 transporters. | Measure inhibition of GAT-1, GAT-2, GAT-3, and BGT-1 transporters. | To identify differences in GABA uptake inhibition. nih.gov |

| In Vitro Functional Assay | Assess functional activity (e.g., electrophysiology) in neuronal cell cultures. | Assess functional activity (e.g., electrophysiology) in neuronal cell cultures. | To link binding affinity with cellular response. |

| Pre-clinical Behavioral Model | Examine effects in a model of neuropathic pain or seizures. | Examine effects in a model of neuropathic pain or seizures. | To correlate cellular effects with in vivo pharmacological outcomes. |

Exploration of Combination Therapies in Pre-clinical Disease Models

The use of combination therapies is a standard approach in treating complex diseases, with the goal of achieving synergistic effects, overcoming resistance, or reducing the required dosage of individual agents. nih.gov A significant future direction for this compound is to explore its efficacy in combination with other therapeutic agents in pre-clinical disease models. nih.gov The rationale for selecting combination partners depends on the compound's primary mechanism of action and the pathophysiology of the disease being modeled. nih.gov

For example, if the compound demonstrates efficacy in pre-clinical cancer models, combining it with standard-of-care chemotherapies or targeted agents could be investigated. mdpi.comnih.gov Pre-clinical studies in patient-derived xenograft (PDX) mouse models are a robust method for evaluating such combinations. mdpi.comnih.gov The primary endpoints in such studies would typically include tumor volume, weight, and metastatic burden. nih.gov The goal is to identify combinations that produce a greater therapeutic effect than either agent alone. ecog-acrin.org

Table 2: Framework for Pre-clinical Combination Therapy Exploration

| Disease Model | Potential Combination Partner | Scientific Rationale | Key Endpoints |

| Neuropathic Pain | Gabapentin (B195806) | To assess synergy between two GABA analogs that may have different mechanisms of action. rxlist.com | Pain threshold, allodynia scoring, functional recovery. |

| Epilepsy | A conventional anticonvulsant (e.g., Valproic Acid) | To determine if the combination can reduce seizure frequency or severity more effectively than monotherapy. | Seizure frequency, seizure duration, electroencephalogram (EEG) analysis. |

| Pancreatic Cancer (PDX Model) | Gemcitabine | To investigate if modulation of GABAergic signaling can enhance the cytotoxic effects of chemotherapy. mdpi.comnih.gov | Tumor volume, tumor weight, metastatic index, DNA damage markers. nih.gov |

Development of Advanced Delivery Systems for Pre-clinical Applications

The therapeutic potential of a compound can be limited by its pharmacokinetic properties, such as poor absorption or a short half-life. Advanced delivery systems offer a strategy to overcome these limitations. For GABA analogs, which can have challenging pharmacokinetic profiles, this is a particularly relevant area of research. A successful example is gabapentin enacarbil, a prodrug of gabapentin designed to improve its absorption. rxlist.comdrugs.com

Future research on this compound should include the development of novel formulations and delivery systems for pre-clinical testing. These could include:

Prodrugs: Designing a chemically modified version of the parent compound that converts to the active form in the body, potentially enhancing bioavailability. rxlist.com

Nanoparticle Encapsulation: Encapsulating the compound in lipid- or polymer-based nanoparticles to improve solubility, stability, and targeted delivery.

Targeted Delivery Systems: Conjugating the compound to a ligand that binds to specific cell surface receptors, thereby concentrating the drug at the desired site of action.

These advanced delivery systems could significantly improve the compound's efficacy and translational potential in pre-clinical studies.

Table 3: Comparison of Potential Advanced Delivery Systems

| Delivery System | Primary Goal | Potential Advantages for Pre-clinical Studies | Key Development Challenge |

| Prodrug Synthesis | Enhance oral bioavailability. drugs.com | Improved consistency of exposure in animal models. | Designing a cleavable linker that releases the active drug at an appropriate rate. |

| Lipid Nanoparticles | Improve solubility and stability. | Potential for intravenous administration; protection from rapid metabolism. | Ensuring particle stability and achieving a consistent drug load. |

| Targeted Conjugates | Increase concentration at the site of action. | Enhanced efficacy with potentially fewer off-target effects. | Identifying a suitable target receptor and developing a stable conjugation chemistry. |

Application of Omics Technologies (e.g., Metabolomics, Proteomics) in Mechanistic Studies

To fully understand the biological effects of this compound, it is crucial to look beyond a single target and examine its global impact on cellular systems. Omics technologies provide a powerful, unbiased approach to achieve this. nih.gov By applying proteomics (the large-scale study of proteins) and metabolomics (the study of metabolites), researchers can obtain a comprehensive snapshot of the molecular changes induced by the compound. nih.govnih.gov

In a typical experiment, cells or tissues from a pre-clinical model would be exposed to the compound, and subsequent changes in protein and metabolite levels would be quantified using techniques like mass spectrometry. nih.gov This approach can:

Identify Novel Targets: Discovering proteins that are up- or down-regulated by the compound can point to previously unknown mechanisms of action.

Elucidate Pathways: Mapping the altered proteins and metabolites to specific biochemical pathways can reveal how the compound exerts its effects. nih.gov

Discover Biomarkers: Identifying metabolites or proteins that consistently change upon treatment could serve as biomarkers to monitor the compound's activity in future studies. nih.gov

A multi-omics approach, integrating proteomic and metabolomic data, can provide a highly detailed view of the compound's mechanism and its effects on cellular physiology. nih.gov

Table 4: Application of Omics Technologies in Mechanistic Studies

| Omics Technology | Objective | Methodology | Expected Outcome |

| Proteomics | Identify protein expression changes. | Treat neuronal cells with the compound; analyze cell lysates via Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov | A list of differentially expressed proteins, providing clues to affected signaling pathways. |

| Metabolomics | Identify alterations in metabolic profiles. | Analyze serum or tissue from treated pre-clinical models via Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS. nih.gov | Identification of altered metabolic pathways (e.g., energy metabolism, neurotransmitter synthesis). |

| Multi-Omics Integration | Build a comprehensive model of drug action. | Correlate proteomic and metabolomic datasets to build interaction networks. nih.gov | A systems-level understanding of the compound's mechanism, linking protein changes to metabolic consequences. |

Computational Design of Next-Generation this compound Analogs

Computational chemistry and machine learning offer powerful tools for rational drug design. mdpi.com By leveraging quantitative structure-activity relationship (QSAR) modeling, researchers can build mathematical models that correlate the chemical structure of compounds with their biological activity. mdpi.com This approach can guide the synthesis of new analogs of this compound with potentially improved properties.

The process typically involves:

Data Collection: Assembling a dataset of related compounds with known biological activities.

Descriptor Calculation: Calculating various molecular descriptors (e.g., electronic, steric, and lipophilic properties) for each compound.

Model Building: Using machine learning algorithms to create a QSAR model that predicts activity based on the descriptors. mdpi.com

Virtual Screening and Design: Using the model to predict the activity of virtual, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis.

Computational methods like Density Functional Theory (DFT) can also be used to understand the electronic structure and stability of proposed analogs. mdpi.commdpi.com This in silico approach can accelerate the drug discovery process by focusing laboratory efforts on compounds with the highest probability of success, optimizing for factors like target affinity and reduced off-target effects.

Table 5: Example Parameters in a QSAR Model for Analog Design

| Structural Modification | Molecular Descriptor | Hypothesized Impact on Activity | Rationale |

| Substitution on the thiophene (B33073) ring | Hammett Constant (σ) | Electron-withdrawing groups may alter ring electronics and binding interactions. | To modulate the electronic properties of the aromatic system. nih.gov |

| Altering the alkyl chain length | Lipophilicity (LogP) | Increasing or decreasing lipophilicity can affect membrane permeability and target engagement. | To optimize pharmacokinetic and pharmacodynamic properties. |

| Modifying the amino group | pKa | Changing the basicity of the amino group can influence ionization state and receptor interaction. | To fine-tune the key binding interactions with the target protein. nih.gov |

| Introducing rigid linkers | Number of Rotatable Bonds | Reducing conformational flexibility can lock the molecule into a more active conformation. | To improve binding affinity by reducing the entropic penalty of binding. |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-Amino-3-(5-methyl-2-thienyl)butyric acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling the 5-methyl-2-thienyl moiety to a β-amino butyric acid backbone. Key steps include:

- Protection of the amino group using tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to prevent side reactions during thienyl substitution.